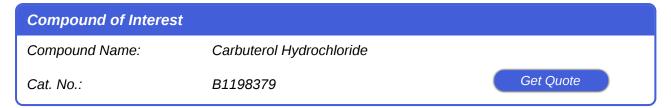


An In-depth Technical Guide to the Chemical Structure of Carbuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbuterol Hydrochloride is a short-acting β 2-adrenoreceptor agonist recognized for its bronchodilatory properties.[1][2] Developed for the management of reversible airway obstruction, its mechanism of action is centered on the selective stimulation of β 2-adrenergic receptors. This guide provides a comprehensive overview of the chemical and structural aspects of Carbuterol Hydrochloride, its synthesis, pharmacological action, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Carbuterol Hydrochloride is the hydrochloride salt of Carbuterol. The chemical structure consists of a substituted phenylethanolamine core with a urea functional group attached to the phenyl ring. It is a racemic mixture.[3]

The key structural and physicochemical properties of **Carbuterol Hydrochloride** are summarized in the table below.



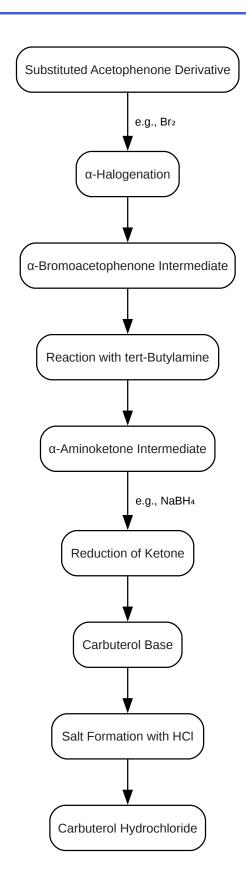
| Property | Value | Source(s) |
|------------------|--|-----------|
| IUPAC Name | [5-[2-(tert-butylamino)-1- hydroxyethyl]-2- hydroxyphenyl]urea;hydrochlor ide | [4] |
| Chemical Formula | C13H22CIN3O3 | [4] |
| Molecular Weight | 303.79 g/mol | [3] |
| CAS Number | 34866-46-1 | [4] |
| SMILES | CC(C) (C)NCC(C1=CC(=C(C=C1)O) NC(=O)N)O.CI | [4] |
| InChIKey | QHWYYBXPBFQGNI- UHFFFAOYSA-N | [4] |
| Physical Form | White to Off-White Solid | |
| Melting Point | 205-207 °C (decomposition) | _ |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | |

Synthesis of Carbuterol Hydrochloride

The synthesis of Carbuterol was first described in a German patent, DE 2032642.[1] While a detailed, step-by-step protocol is not readily available in the public domain, the synthesis of Carbuterol and its analogs generally follows established methods for the preparation of phenylethanolamine derivatives.[5] The synthesis of the urea moiety can be achieved through various methods, including the reaction of an amine with an isocyanate or by heating a mixture of a diamine with urea.

A generalized synthetic workflow for phenylethanolamine-based β 2-agonists is depicted below.





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Fig. 1: Generalized Synthetic Workflow for Phenylethanolamine Derivatives.



Spectroscopic Data

Experimentally derived spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for **Carbuterol Hydrochloride** are not widely available in peer-reviewed literature or public databases. However, predicted mass spectrometry data for the parent compound, Carbuterol, is available.

| Spectroscopic Data | Information | Source(s) |
|---------------------|---|-----------|
| ¹ H NMR | Specific experimental data not publicly available. | |
| ¹³ C NMR | Specific experimental data not publicly available. | |
| IR Spectroscopy | Specific experimental data not publicly available. IR spectra for the similar compound, Clenbuterol Hydrochloride, have been reported.[6] | |
| Mass Spectrometry | Predicted GC-MS data for the non-derivatized parent compound (Carbuterol) is available.[7][8] | |

Pharmacology and Mechanism of Action

Carbuterol is a selective β 2-adrenergic receptor agonist.[1] Its pharmacological effects are mediated through the activation of β 2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.

Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist like Carbuterol initiates a cascade of intracellular events. The receptor is coupled to the stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP leads to the activation of protein kinase



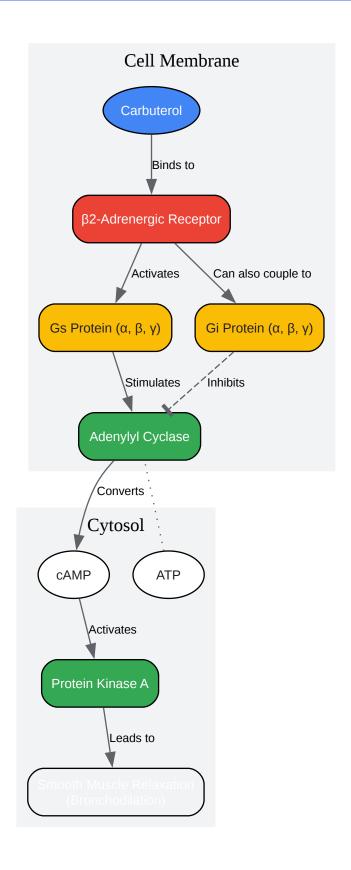
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A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. There is also evidence that the β 2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can modulate the signaling cascade.

The β 2-adrenergic receptor signaling pathway is illustrated in the diagram below.





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Fig. 2: β2-Adrenergic Receptor Signaling Pathway.



Experimental Protocols

Detailed experimental protocols for assays specifically using **Carbuterol Hydrochloride** are not extensively published. However, standard methodologies for characterizing β 2-adrenergic receptor agonists, such as radioligand binding assays and functional assays, are applicable.

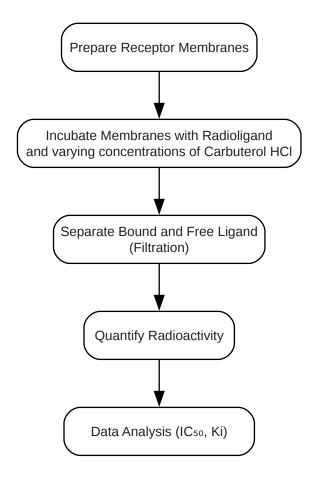
Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. [9] A typical competitive binding assay for the β 2-adrenergic receptor would involve the following steps:

- Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.
- Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]dihydroalprenolol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (Carbuterol Hydrochloride).
- Incubation: The reaction is incubated at a specific temperature for a set period to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[10]
- Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of Carbuterol
 Hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[11]

The general workflow for a radioligand binding assay is outlined below.





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Fig. 3: General Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the biological response to receptor activation. For **Carbuterol Hydrochloride**, a common functional assay is the measurement of cAMP accumulation in cells expressing the β2-adrenergic receptor.

- Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor are cultured.
- Treatment: The cells are treated with varying concentrations of Carbuterol Hydrochloride.
- cAMP Measurement: After a specified incubation time, the intracellular cAMP levels are measured using commercially available kits (e.g., ELISA, HTRF).



 Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Conclusion

Carbuterol Hydrochloride is a well-characterized β 2-adrenergic receptor agonist from a pharmacological perspective. Its chemical structure, centered on a phenylethanolamine scaffold with a unique urea moiety, dictates its selective interaction with the β 2-adrenergic receptor and its subsequent therapeutic effects. While detailed synthetic and spectroscopic data are not widely disseminated in the public domain, its pharmacological properties and mechanism of action are well-understood within the context of adrenergic signaling. The experimental protocols described provide a framework for the further investigation and characterization of this and similar compounds in a research and drug development setting.

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